molecular formula C7H6ClNO2 B1590175 2-Chloro-6-methoxynicotinaldehyde CAS No. 95652-80-5

2-Chloro-6-methoxynicotinaldehyde

Cat. No. B1590175
CAS RN: 95652-80-5
M. Wt: 171.58 g/mol
InChI Key: QXHZQUBXMXEKMX-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It has a molecular formula of C7H6ClNO2.


Synthesis Analysis

The synthesis of 2-Chloro-6-methoxynicotinaldehyde involves the use of tert-butyl lithium in tetrahydrofuran at -78℃ for 1 hour. This is followed by the addition of dimethylformamide at -78℃ and stirring for 2 hours. The reaction mixture is then quenched with acetic acid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-methoxynicotinaldehyde is 171.58 g/mol. It is a pale yellow crystalline solid with a melting point of 105-110°C.


Physical And Chemical Properties Analysis

2-Chloro-6-methoxynicotinaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 250.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 122.5±3.0 cm3 .

Scientific Research Applications

Zinc Complexes and Antibacterial Activity

2-Chloro-6-methoxynicotinaldehyde has been utilized in the formation of Schiff bases, which are further used for complexation reactions to obtain Zn(II) chelates. These chelates, characterized by their octahedral geometry, have been investigated for their antibacterial properties against various pathogenic strains, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Synthesis of Nucleophiles and Indole Derivatives

Another application involves the use of 2-Chloro-1-methoxymethylindole-3-carboxaldehyde, a related compound, as a substrate for nitrogen nucleophiles to produce 2-substituted indoles. This process has been instrumental in synthesizing complex organic molecules, including precursors for moroidin, a bicyclic octapeptide (Comber & Moody, 1992).

Chemosensors for Metal Detection

Research has also explored the synthesis of compounds like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 for selective detection of metal ions. This compound shows a significant fluorescence increase in response to Cd²⁺ ions, making it potentially useful in monitoring Cd²⁺ concentrations in waste streams and food products (Prodi et al., 2001).

Synthesis of Pyranopyrazoles

Further, isonicotinic acid, a derivative, has been used as an organocatalyst in the synthesis of pyranopyrazoles, showcasing an eco-friendly and efficient method for the preparation of these compounds (Zolfigol et al., 2013).

Optical Properties of Aluminum and Zinc Quinolates

Research into aluminum and zinc complexes, using substituted benzaldehydes like 4-Methyl(methoxy or chloro)benzaldehyde, has led to the development of compounds with enhanced thermal stability and improved processability. These complexes emit blue-green light and have potential applications in the field of photoluminescence (Barberis & Mikroyannidis, 2006).

Synthesis of Fluorescent Dyes

The Vilsmeier reagent, applied to 6-Methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde, has facilitated the synthesis of various strongly fluorescent compounds. These compounds have been used as dyes for textiles, demonstrating the versatility of 2-Chloro-6-methoxynicotinaldehyde derivatives in dye synthesis (Rajagopal & Seshadri, 1991).

Safety And Hazards

The safety data sheet for 2-Chloro-6-methoxynicotinaldehyde indicates that it is not intended for medicinal, household, or other use . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZQUBXMXEKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538921
Record name 2-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxynicotinaldehyde

CAS RN

95652-80-5
Record name 2-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-bromo-2-chloro-6-methoxy-pyridine (0.50 g, 2.26 mmol) obtained in (19-1) above was dissolved in toluene (dehydrated) (11 mL), and thereafter, n-butyllithium (1.46 mL, 2.3 mmol, 1.57 mmol/L hexane solution) was added dropwise to the solution at −78° C. in an argon atmosphere. The obtained mixture was stirred at the same temperature as described above for 30 minutes, and DMF (1.0 mL) was then added to the reaction solution. The obtained mixture was further stirred for 30 minutes. Thereafter, a saturated ammonium chloride water (20 mL) was slowly added to the reaction solution, and the temperature of the mixture was then increased to room temperature. The mixture was extracted with diethyl ether (20 mL) twice, and organic layers were gathered. The resultant was dried over anhydrous sodium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=95:5 to 80:20), so as to obtain 180 mg of 2-chloro-6-methoxy-3-pyridinecarboxaldehyde.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( 19-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
ammonium chloride water
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
郝书一 - 2020 - ir.lzu.edu.cn
… reaction using NBS, then undergoes a nucleophilic addition under the action of n-butyl lithium to eliminate the reaction to provide the intermediate 2-chloro-6-methoxynicotinaldehyde. …
Number of citations: 2 ir.lzu.edu.cn

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